molecular formula C18H20BrClN4O B4242794 5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B4242794
M. Wt: 423.7 g/mol
InChI Key: LBEWAQCSYNIIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C18H20BrClN4O . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a piperazine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.

Chemical Reactions Analysis

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Scientific Research Applications

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN4O/c1-2-23-5-7-24(8-6-23)17-4-3-15(10-16(17)20)22-18(25)13-9-14(19)12-21-11-13/h3-4,9-12H,2,5-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEWAQCSYNIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.